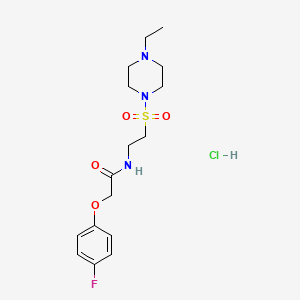

N-(1-(乙磺酰基)-1,2,3,4-四氢喹啉-7-基)丙烷-2-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

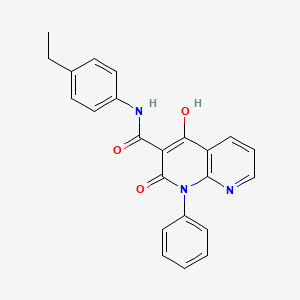

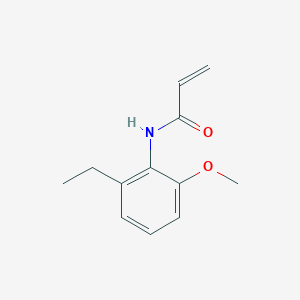

“N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide” is a compound that contains the sulfonamide motif . Sulfonamides are well-known motifs in medicinal chemistry, forming a large family of antibacterial agents as well as being found in numerous other drugs . The sulfonamide group is a tool well known to the medicinal chemist .

Synthesis Analysis

The sulfonamide group has been exploited for synthetic purposes as well as medicinal ones . One of the first applications of the sulfonamide in synthesis was documented in 1971 by Kenner et al. who described the use of a sulfonamide as a ‘safety catch’ linker for solid phase peptide synthesis .Molecular Structure Analysis

The properties of the sulfonamide motif (particularly aryl and heteroaryl sulfonamides) of being resistant to hydrolysis while being transition-state mimetics of the peptide bond has endeared them to the medicinal chemist over the years .Chemical Reactions Analysis

Sulfonamides have a fascinating reactivity profile . They have been used extensively in medicinal chemistry . The sulfonamide group includes the sulfonamide as an activating group, protecting group, leaving group, and as a molecular scaffold .Physical And Chemical Properties Analysis

The sulfonamide motif has properties of being resistant to hydrolysis while being transition-state mimetics of the peptide bond . This makes them valuable in the pharmaceutical industry .科学研究应用

- Sulfonamides as Antibacterial Agents : Sulfonamides have a long history in medicinal chemistry, particularly as antibacterial agents. They compete with p-aminobenzoic acid, a compound involved in bacterial folate synthesis. By replacing carboxylic acid and amide groups with sulfonamides, researchers have developed effective drugs that selectively inhibit bacterial pathways without affecting mammalian cells .

- Molecular Scaffold : Researchers exploit the sulfonamide motif as a molecular scaffold for designing new compounds. Its stability and predictable reactivity make it an attractive building block .

- In situ preparation of sulfonyl chlorides from thiols followed by reaction with amines or sodium azide allows convenient synthesis of sulfonamides and sulfonyl azides .

- Organocatalytic methods enable access to sulfonamides. For example, ketimines react with allenoates catalyzed by specific catalysts, leading to diverse sulfonamide products .

Medicinal Chemistry and Drug Development

Organic Synthesis

In Situ Synthesis of Sulfonamides

Catalytic Reactions

作用机制

Target of Action

Sulfonamides, in general, are well-known motifs in medicinal chemistry, forming a large family of antibacterial agents . They elicit their biological effect by competing with structurally-related compounds involved in the synthesis of folate in bacterial cells .

Mode of Action

Sulfonamides, including this compound, are known to be resistant to hydrolysis while being transition-state mimetics of the peptide bond . This property allows them to interfere with the normal functioning of the target molecules, leading to their biological effects .

Biochemical Pathways

Given the general action of sulfonamides, it can be inferred that the compound likely affects the folate synthesis pathway in bacterial cells . By competing with p-aminobenzoic acid, a compound involved in folate synthesis, sulfonamides can inhibit this critical bacterial pathway .

Pharmacokinetics

The sulfonamide group is known to be resistant to hydrolysis , which could potentially influence its absorption and metabolism

Result of Action

Given the general action of sulfonamides, it can be inferred that the compound likely inhibits the synthesis of folate in bacterial cells . This inhibition can disrupt the normal functioning of the bacteria, leading to their death or growth inhibition .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of sulfonamides

安全和危害

未来方向

The sulfonamide group has been underexploited by the synthetic chemist . An examination of the literature over the last fifty years reveals a fascinating reactivity profile for this group . Therefore, there is potential for further exploration and exploitation of this functional group in the future .

属性

IUPAC Name |

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)propane-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O4S2/c1-4-21(17,18)16-9-5-6-12-7-8-13(10-14(12)16)15-22(19,20)11(2)3/h7-8,10-11,15H,4-6,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INAUPPWXXRWTIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

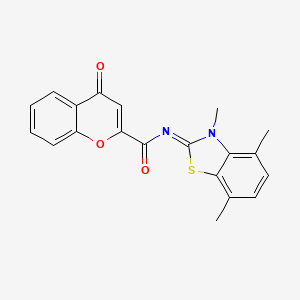

![(4-Methylthiophen-2-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B3008695.png)

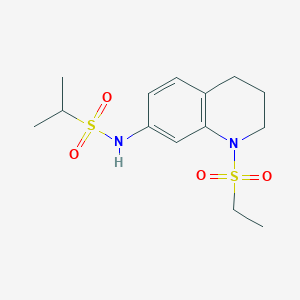

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2,6-difluorobenzoate](/img/structure/B3008697.png)

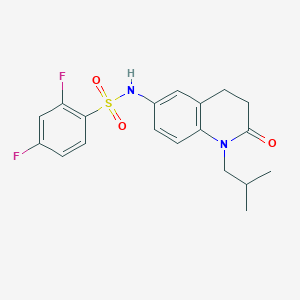

![3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(3,4-dichlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B3008700.png)